

Bindarit in diabetic nephropathy

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Compound Focus: Bindarit

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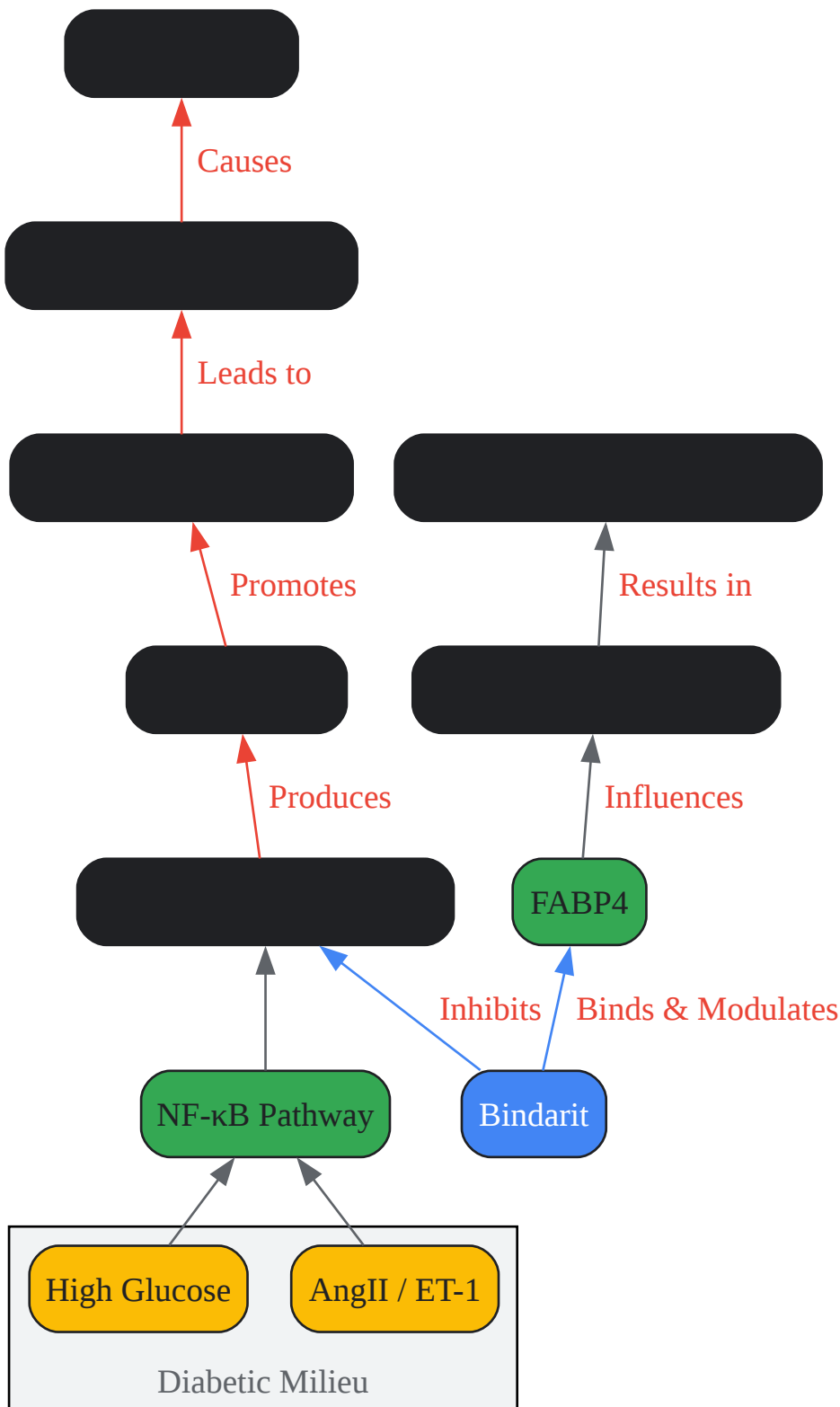
Executive Summary of Bindarit

Bindarit (2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy]propanoic acid) is an investigational small molecule with a molecular weight of 324.38 g/mol (Chemical Formula: C₁₉H₂₀N₂O₃) [1]. Its primary documented mechanism of action is the selective inhibition of the synthesis of the **monocyte chemotactic protein (MCP) subfamily** of chemokines, notably **CCL2** (also known as MCP-1), as well as **CCL7** (MCP-3) and **CCL8** (MCP-2) [2] [3]. This action does not involve immunosuppression or modulation of arachidonic acid metabolism [2]. By reducing CCL2 production, **Bindarit** interferes with the recruitment of monocytes/macrophages to sites of inflammation, a key process in the progression of diabetic nephropathy and other inflammatory diseases [2] [4].

An additional, more recently explored mechanism involves **Bindarit's** functional interaction with **Fatty Acid-Binding Protein 4 (FABP4)**. It has been demonstrated to bind to FABP4, promote its nuclear translocation, and subsequently impact PPAR γ activity and kinase signaling, which contributes to its immunomodulatory effects [5].

Mechanism of Action in Diabetic Nephropathy

The therapeutic potential of **Bindarit** in DN is linked to its ability to disrupt specific inflammatory pathways that are central to the disease's progression. The diagram below illustrates the core mechanistic pathways of **Bindarit** in the context of diabetic nephropathy.



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The primary pathways through which **Bindarit** exerts its effects in DN models are:

- **Inhibition of CCL2 Synthesis:** In the diabetic kidney, stimuli like **high glucose**, **Angiotensin II (AngII)**, and **Endothelin-1 (ET-1)** activate the **NF-κB pathway**, leading to increased transcription and release of CCL2 [2]. CCL2 is a potent chemoattractant for monocytes and macrophages. **Bindarit** selectively inhibits this CCL2 synthesis at the transcriptional level by interfering with NF-κB-mediated promoter activation, thereby reducing monocyte/macrophage infiltration into the kidney [2] [3].
- **Modulation of FABP4 Signaling:** An alternative mechanism involves **Bindarit** directly binding to **FABP4**, a lipid chaperone, with K_i values of $19 \pm 3 \mu\text{M}$ for oleic acid displacement and $60 \pm 17 \mu\text{M}$ for arachidonic acid displacement [5]. This binding promotes the nuclear translocation of FABP4 and affects **PPAR γ** activity and downstream kinase signaling (e.g., p38 α), leading to differential regulation of inflammatory mediators—specifically suppressing CCL2 while potentially enhancing others like IL-8 in certain cell types [5].

Preclinical Evidence in Renal Cell Models

Key in vitro studies using Human Renal Mesangial Cells (HRMCs) demonstrate the direct protective effects of **Bindarit** against profibrotic and pro-inflammatory insults. The table below summarizes quantitative findings from these investigations.

Inducing Agent	Cellular Process / Marker	Effect of Inducing Agent	Effect of Bindarit (300 μM)	Experimental Method
AngII / ET-1 [2]	MCP-1/CCL2 Release	↑ 63-65% over control	↓ ~70% inhibition vs. stimulated cells	ELISA
AngII / ET-1 [2]	Cell Proliferation	↑ ~40% over basal	↓ ~80% inhibition vs. stimulated cells	³ H-thymidine incorporation
AngII [2]	Fibronectin Production	↑ ~50% over basal	↓ ~70% inhibition vs. stimulated cells	ELISA
ET-1 [2]	Laminin Production	↑ ~40% over basal	↓ ~60% inhibition vs. stimulated cells	ELISA
AngII [2]	MMP-2/TIMP-2 System	Alters balance (↑ MMP-2)	Restores balance, prevents ECM degradation	Gelatin zymography, Reverse zymography

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ET-1 [2]	MMP-2/TIMP-2 System	Alters balance (\uparrow MMP-2)	Restores balance, prevents ECM degradation	Gelatin zymography, Reverse zymography

These findings indicate that **Bindarit** counteracts key pathological processes in mesangial cells, including **chemokine release, proliferation, and extracellular matrix (ECM) remodeling**, which are hallmarks of diabetic nephropathy progression [2].

In Vivo Evidence and Clinical Trial Data

Evidence from animal models and human clinical trials supports the translational potential of **Bindarit** for diabetic nephropathy.

Study Model / Type	Key Findings on Efficacy	Dosage Regimen
Murine Lupus Model [2]	Retarded renal disease & prolonged survival.	Not specified in detail.
Diabetic (db/db) Mice with Periodontitis [6]	Reduced alveolar bone loss, increased epithelial thickness, suppressed monocyte infiltration.	50 mg/kg, oral gavage, daily for 28 days.
Mouse CGM Sensor Model [4]	Reduced inflammation & macrophage recruitment at implant site, improved sensor performance.	200 mg/kg, intraperitoneal, daily for 28 days post-implant.
Human Phase II Trial (NCT01109212) [7]	Pilot study in DN patients to assess efficacy in reducing albuminuria vs. placebo, with irbesartan background therapy.	600 mg (2x300 mg), twice daily, orally for 12 weeks (primary endpoint).

The completed Phase II clinical trial (NCT01109212) specifically investigated **Bindarit**'s effect on albuminuria in diabetic nephropathy patients who were also receiving the standard care drug irbesartan [7]. The study's primary outcome measure was the relative change in **Urinary Albumin Excretion (UAE)** over 12 weeks, with a key secondary outcome being the change in **urinary MCP-1/CCL2 levels** [7]. This design directly links the proposed mechanism of action (CCL2 inhibition) to a clinically relevant endpoint.

Experimental Protocols for Research

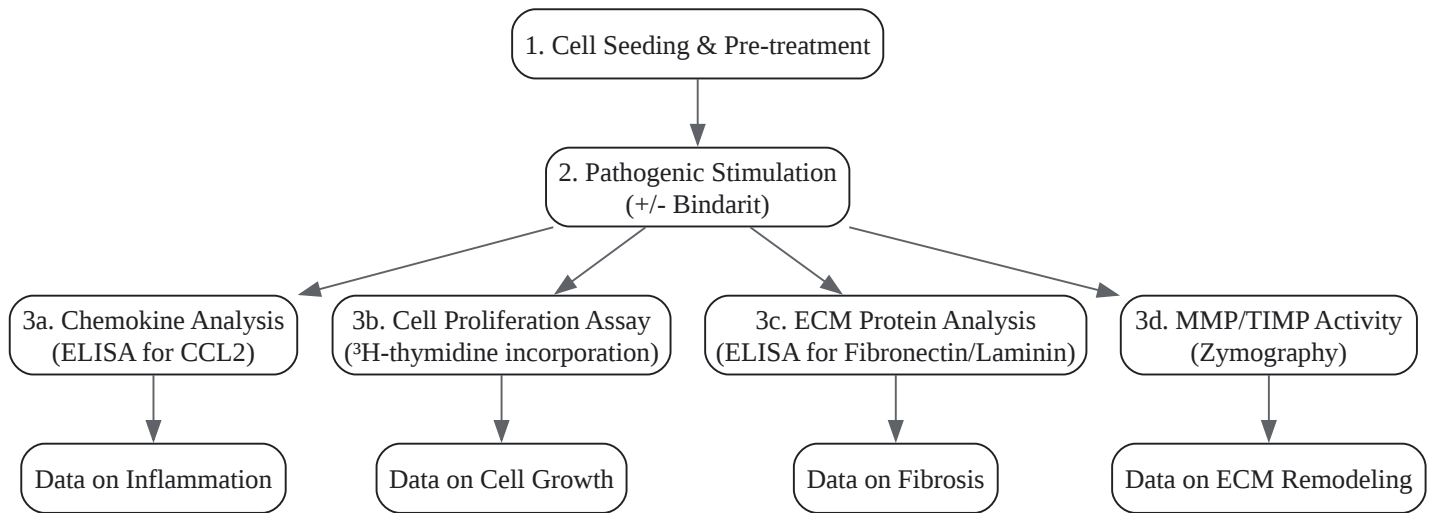
For researchers aiming to investigate **Bindarit** in vitro, here are detailed methodologies based on the cited literature.

Cell Culture and Treatment

- **Cell Type:** Human Renal Mesangial Cells (HRMCs) [2].
- **Stimulation:** Use 10 nM AngII or 10 nM ET-1 to induce a pro-inflammatory and profibrotic phenotype [2].
- **Bindarit Preparation:**
 - Prepare a 100 mM stock solution by dissolving **Bindarit** in DMSO or by adding 1N NaOH and then neutralizing with a pH 7.4 buffer [2] [3].
 - Dilute the stock directly into the cell culture medium to the desired final concentration (typically **100-300 μM**) [2].
 - A vehicle control (e.g., DMSO at the same dilution) is essential.
- **Treatment Protocol:** Pre-treat cells with **Bindarit** for 1 hour before stimulation with AngII or ET-1. Co-incubate for the duration of the experiment (e.g., 6 hours for CCL2 measurement, 24 hours for proliferation assays) [2].

Key Assays and Techniques

The experimental workflow for evaluating **Bindarit**'s effects in vitro involves several key steps, as visualized below.



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- **CCL2/MCP-1 Quantification:**

- **Method:** Enzyme-Linked Immunosorbent Assay (ELISA).
- **Procedure:** Collect cell culture supernatant after stimulation (e.g., at 6-hour peak). Use commercial human CCL2 ELISA kits according to manufacturer protocols to measure secretion levels [2].

- **Cell Proliferation Assay:**

- **Method:** ³H-thymidine incorporation.
- **Procedure:** Add ³H-thymidine to the culture medium during the final 6-8 hours of a 24-hour treatment period. Measure incorporated radioactivity using a scintillation counter as an indicator of DNA synthesis and cell proliferation [2].

- **Extracellular Matrix (ECM) Protein Analysis:**

- **Method:** ELISA for fibronectin and laminin.
- **Procedure:** Analyze cell culture supernatants or cell lysates using specific ELISA kits to quantify the production of these key ECM proteins [2].

- **MMP-2 and TIMP-2 Activity Analysis:**

- **Method:** Gelatin zymography and reverse zymography.
- **Procedure:** Separate proteins from conditioned media via SDS-PAGE gels co-polymerized with gelatin. For zymography, MMP-2 activity appears as clear bands against a blue background. For reverse zymography, which detects TIMPs, TIMP-2 activity appears as dark blue bands of inhibition on a cleared background [2].

Future Research Directions

While the data for **Bindarit** is promising, several avenues for further investigation remain:

- **Combination Therapies:** Exploring synergies between **Bindarit** and standard RAAS inhibitors (like irbesartan) or SGLT2 inhibitors could reveal enhanced renoprotective effects [7].
- **Broader Applications:** Preclinical success in non-renal conditions like periodontitis and encephalomyelitis suggests **Bindarit**'s potential applicability in other inflammation-driven complications of diabetes [6] [3].
- **Direct Device Coating:** Research shows systemic **Bindarit** administration can reduce biofouling of implantable glucose sensors, supporting the development of medical devices with localized anti-inflammatory coatings [4].

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